C-(6-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine
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Overview
Description
C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine is a chemical compound that features a biphenyl structure with a chloro and trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines.
Scientific Research Applications
C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)boronic acid
- C-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
Biological Activity
C-(6-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores the compound's biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C14H11ClF3N, with a molecular weight of 285.69 g/mol. It features a biphenyl structure with a chloro group at the 6-position and a trifluoromethyl group at the 4'-position, contributing to its chemical reactivity and biological activity.
Research indicates that this compound may interact with various biomolecules, potentially affecting cellular processes such as enzyme inhibition and receptor binding. Preliminary studies suggest that the trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which can improve membrane permeability and increase interactions with protein targets .
Enzyme Inhibition
Studies have demonstrated that this compound exhibits inhibitory effects on several enzymes. For instance, it has been evaluated for its activity against cholinesterases (AChE and BChE) and cyclooxygenase (COX) enzymes. The presence of halogen substituents is believed to enhance binding affinity through hydrogen and halogen bonding interactions .
Enzyme | Inhibition IC50 (μM) |
---|---|
AChE | 19.2 |
BChE | 13.2 |
COX-2 | Moderate activity |
The compound's inhibition of these enzymes suggests potential applications in treating conditions such as Alzheimer's disease, where cholinesterase inhibitors are beneficial.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. For example, studies show that derivatives of similar biphenyl compounds exhibit significant cytotoxicity against breast cancer cell lines (MCF-7), indicating that this compound may also possess anticancer properties .
Case Studies
- Docking Studies : Molecular docking studies have revealed that the trifluoromethyl group enhances binding interactions with target proteins, leading to increased biological activity. The strong electron-withdrawing nature of fluorine atoms facilitates multiple interactions with enzyme residues .
- Comparative Analysis : In comparative studies with other similar compounds, this compound showed superior inhibitory effects due to its specific structural features, particularly the positioning of halogen substituents.
Synthesis and Industrial Applications
The synthesis of this compound typically involves several steps:
- Formation of Biphenyl Core : Achieved through Suzuki-Miyaura coupling reactions.
- Introduction of Substituents : Chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
In industrial settings, continuous flow reactors may be used to enhance yield and purity during production. The compound serves as a building block in organic synthesis and has potential applications in developing new pharmaceuticals.
Properties
Molecular Formula |
C14H11ClF3N |
---|---|
Molecular Weight |
285.69 g/mol |
IUPAC Name |
[4-chloro-3-[4-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11ClF3N/c15-13-6-1-9(8-19)7-12(13)10-2-4-11(5-3-10)14(16,17)18/h1-7H,8,19H2 |
InChI Key |
BGPJQHBILXWTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)CN)Cl)C(F)(F)F |
Origin of Product |
United States |
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